molecular formula C15H13F3O B6383891 5-(4-Ethylphenyl)-3-trifluoromethylphenol CAS No. 1261919-79-2

5-(4-Ethylphenyl)-3-trifluoromethylphenol

Cat. No.: B6383891
CAS No.: 1261919-79-2
M. Wt: 266.26 g/mol
InChI Key: OBBBIQJIRNMMIX-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, a trifluoromethyl group, and a phenol group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-(4-ethylphenyl)-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O/c1-2-10-3-5-11(6-4-10)12-7-13(15(16,17)18)9-14(19)8-12/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBBIQJIRNMMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686530
Record name 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-79-2
Record name 4'-Ethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)-3-trifluoromethylphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of 5-(4-Ethylphenyl)-3-trifluoromethylphenol may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(4-Ethylphenyl)-3-trifluoromethylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-3-trifluoromethylphenol involves its interaction with molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-Trifluoromethylphenol: Lacks the ethyl group, affecting its reactivity and applications.

    5-(4-Methylphenyl)-3-trifluoromethylphenol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

5-(4-Ethylphenyl)-3-trifluoromethylphenol is unique due to the combination of the ethyl group, trifluoromethyl group, and phenol group. This combination imparts specific physical and chemical properties, making it valuable in various applications where other similar compounds may not be as effective .

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